(2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate
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Overview
Description
(2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate is a complex organic compound with a unique structure that includes multiple stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate typically involves multiple steps, including the protection of hydroxyl groups, selective oxidation, and the introduction of the phenylthio group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The acetate group can be reduced to an alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the acetate group can yield the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving stereospecific enzymes. Its multiple stereocenters make it an ideal candidate for such studies.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the phenylthio group could be modified to enhance biological activity or selectivity towards specific targets.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but the compound’s stereochemistry plays a crucial role in its interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydro-2H-pyran derivatives with different substituents. Examples include:
- (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(methylthio)tetrahydro-2H-pyran-3-yl acetate
- (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(ethylthio)tetrahydro-2H-pyran-3-yl acetate
Uniqueness
What sets (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate apart is its specific combination of substituents and stereochemistry. This unique structure can result in distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C28H30O5S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6S)-6-methyl-4,5-bis(phenylmethoxy)-2-phenylsulfanyloxan-3-yl] acetate |
InChI |
InChI=1S/C28H30O5S/c1-20-25(30-18-22-12-6-3-7-13-22)26(31-19-23-14-8-4-9-15-23)27(33-21(2)29)28(32-20)34-24-16-10-5-11-17-24/h3-17,20,25-28H,18-19H2,1-2H3/t20-,25-,26+,27+,28-/m0/s1 |
InChI Key |
SNRDKJXQSORMJT-OWNPQWGYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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